molecular formula C15H23BO5S B8248839 Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate

Cat. No.: B8248839
M. Wt: 326.2 g/mol
InChI Key: SXTPWIHQKOSUOH-UHFFFAOYSA-N
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Description

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate is a chemical compound that belongs to the class of boronic esters. It is characterized by the presence of a dioxaborolane ring and a benzenesulfonate group. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with isopropyl benzenesulfonate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism by which Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate exerts its effects involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with palladium catalysts, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Isopropoxyboronic acid pinacol ester
  • Isopropyl pinacol borate

Uniqueness

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate is unique due to its combination of a dioxaborolane ring and a benzenesulfonate group, which provides it with distinct reactivity and stability. This makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can efficiently form carbon-carbon bonds under mild conditions .

Properties

IUPAC Name

propan-2-yl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO5S/c1-11(2)19-22(17,18)13-10-8-7-9-12(13)16-20-14(3,4)15(5,6)21-16/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTPWIHQKOSUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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